N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,6-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-6-10(2)13-12(7-9)18-14(16-13)15-8-11-4-3-5-17-11/h3-7H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHKFPQNUALRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine typically involves the reaction of 4,6-dimethylbenzo[d]thiazol-2-amine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The furan and thiazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Substituent Effects
The compound’s structure combines a 4,6-dimethylbenzothiazole core with a furan-2-ylmethyl side chain. Key comparisons with similar derivatives include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
Comparison of Yields :
Electronic and Spectroscopic Properties
- Dipole Moments : Thiazole amines exhibit strong electron-donating capacity. The 4,6-dimethyl groups in the target compound may further localize electron density on the thiazole nitrogen, altering dipole orientation compared to phenyl-substituted derivatives (e.g., 4k) .
- Spectroscopic Signatures :
- IR : Stretching vibrations for C=N (thiazole) and C-O (furan) are expected near 1600 cm$^{-1}$ and 1250 cm$^{-1}$, respectively, consistent with analogs like 4k .
- NMR : The furan-2-ylmethyl group would produce distinct signals at δ 6.3–7.4 ppm (furan protons) and δ 4.3–4.5 ppm (CH$_2$ linker), as seen in 3u .
Biological Activity
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure combining a furan ring and a thiazole ring, which are known for their significant biological activities. The molecular formula is with a molecular weight of 258.34 g/mol .
Target Interactions
The compound primarily interacts with various enzymes and proteins, influencing several biochemical pathways. It has been observed to have low affinity towards monoamine oxidase A (MAO A) and B (MAO B), yet it modifies the B form of MAO, forming a flavin adduct similar to that with deprenyl. This interaction suggests potential implications in neuropharmacology, particularly concerning neurotransmitter metabolism.
Biological Effects
The biological effects of this compound include:
- Antioxidant activity: Protects cells from oxidative stress.
- Analgesic properties: May alleviate pain through modulation of pain pathways.
- Anti-inflammatory effects: Reduces inflammation by inhibiting pro-inflammatory mediators.
- Antimicrobial and antifungal activity: Exhibits inhibitory effects against various pathogens.
- Antitumor activity: Shows promise in inhibiting cancer cell proliferation .
Cellular Effects
In vitro studies indicate that the compound influences monoamine metabolism, which is crucial for maintaining neurotransmitter levels in the brain. For instance, alterations in dopamine and serotonin levels were noted in microdialysis studies.
Molecular Mechanisms
Despite its low binding affinity for MAO enzymes, the compound's ability to alter enzyme activity suggests it could be beneficial in treating conditions like depression or neurodegenerative diseases by stabilizing neurotransmitter levels .
Case Studies and Experimental Data
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine?
- Answer: The compound has a benzothiazole core substituted with methyl groups at positions 4 and 6, and a furan-2-ylmethylamine group at position 2. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm and methyl groups at δ 2.0–2.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to validate the molecular formula (CHNOS, MW 248.34) .
- Infrared Spectroscopy (IR): Peaks at ~3300 cm (N–H stretching) and ~1600 cm (C=N/C=C vibrations) .
Q. What synthetic routes are reported for analogous N-substituted benzothiazol-2-amine derivatives?
- Answer: Common methods involve:
- Condensation reactions: Substituted benzothiazoles with amines under reflux in polar aprotic solvents (e.g., THF, DMF) using catalysts like DMAP or DIPEA .
- Column Chromatography: Purification using silica gel with gradients of ethyl acetate/hexane (yields: 46–76% for similar compounds) .
- Optimization strategies: Adjusting reaction temperature (e.g., 60–80°C for amide coupling) and stoichiometry of reagents (e.g., 1.2 eq acyl chloride) to improve yields .
Q. How can researchers assess the biological potential of this compound?
- Answer: Initial screening should include:
- Antimicrobial assays: Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., MIC values) .
- Anticancer activity: MTT assays on cancer cell lines (e.g., IC determination), leveraging structural similarities to thiazole derivatives with known activity .
- ADMET profiling: Computational tools to predict solubility, metabolic stability, and toxicity (e.g., SwissADME, pkCSM) .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Answer:
- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
- Natural Bond Orbital (NBO) analysis: To evaluate hyperconjugative interactions and charge distribution, particularly at the thiazole nitrogen and furan oxygen .
- Tautomerism studies: Quantum chemical analysis (e.g., Gaussian 09) to explore tautomeric equilibria, as seen in N-(pyridin-2-yl)thiazol-2-amine derivatives .
Q. How can structural modifications enhance the compound's bioactivity?
- Answer:
- Substituent effects: Introduce electron-withdrawing groups (e.g., –F, –Cl) at the benzothiazole core to improve binding to biological targets (e.g., enzyme active sites) .
- Hybrid scaffolds: Combine with pharmacophores like sulfonamides or triazoles to synergize antimicrobial/anticancer effects .
- Coordination chemistry: Synthesize metal complexes (e.g., Cu(I), Mn(II)) to enhance stability and redox activity .
Q. What challenges arise in reconciling experimental and computational data for this compound?
- Answer:
- DFT vs. experimental geometry: Discrepancies in bond lengths/angles may require hybrid functionals (e.g., M06-2X) or dispersion corrections .
- Solvent effects: Polarizable continuum models (PCM) must be applied to compare computed NMR shifts with experimental data in solvents like DMSO or methanol .
- Dynamic effects: Molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures .
Q. How can reaction conditions be optimized for scale-up synthesis?
- Answer:
- Catalyst screening: Test alternatives to DMAP (e.g., DBU) to reduce side reactions in amide coupling .
- Solvent selection: Replace tetrahydrofuran (THF) with greener solvents (e.g., 2-MeTHF) while maintaining yield .
- Flow chemistry: Continuous flow reactors to improve heat/mass transfer and reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
